2,4-difluoro-N-(3-nitrophenyl)benzamide -

2,4-difluoro-N-(3-nitrophenyl)benzamide

Catalog Number: EVT-4521669
CAS Number:
Molecular Formula: C13H8F2N2O3
Molecular Weight: 278.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been extensively studied using techniques like X-ray crystallography. [, , , ] These studies typically report on bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. These analyses provide valuable insights into the conformational preferences and intermolecular packing arrangements of these molecules, which can influence their physical and chemical properties.

Applications
  • Anticancer Agents: Benzamide derivatives have been investigated for their potential as antitumor agents. [, , ] For example, benzoprims are a class of lipophilic dihydrofolate reductase inhibitors with anticancer activity. [, ]
  • Antimicrobial Agents: Certain benzamide derivatives have shown promising antimicrobial activity, including against bacteria and fungi. [, , ] This activity often stems from their ability to inhibit crucial enzymes involved in microbial growth and proliferation.
  • Potassium Channel Activators: Some benzamide derivatives, like ICA-27243, exhibit selective activation of KCNQ2/Q3 potassium channels. [, ] This activity has implications for the development of novel antiepileptic drugs.

(S)-N-{3-[1-Cyclopropyl-1-(2,4-difluorophenyl)ethyl]-1H-indol-7-yl}-methanesulfonamide

Compound Description: This compound is a potent, non-steroidal, functional antagonist of the mineralocorticoid receptor (MR) []. It exhibits picomolar binding affinity and has shown in vivo blood pressure lowering effects at pharmaceutically relevant doses [].

Relevance: While structurally distinct from 2,4-difluoro-N-(3-nitrophenyl)benzamide, this compound shares the key 2,4-difluorophenyl moiety. The research on this compound highlights the biological relevance of this specific substitution pattern [], potentially offering insight into the activity of the target compound as well.

N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598)

Compound Description: NSC765598 is a novel small-molecule derivative of salicylanilide studied for its anticancer activities []. This compound shows selective antiproliferative and cytotoxic effects, particularly against non-small cell lung cancer (NSCLC), leukemia, melanoma, and renal cancer cell lines [].

(E)-1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)ethylidene]hydrazine

Compound Description: This compound is characterized by its crystal structure, revealing three crystallographically independent molecules in the asymmetric unit []. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond [].

N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

Compound Description: BMS-605541 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity []. This compound demonstrates excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models [].

2,4-Diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines ('benzoprims')

Compound Description: This series of compounds act as potent, lipophilic dihydrofolate reductase (DHFR) inhibitors []. Modifications of this scaffold, specifically benzimidazole-N-oxide derivatives, have been explored to understand their structure-activity relationships and potential anti-ras mechanisms [].

Relevance: While not containing the benzamide core, the benzoprims share the 3-nitrophenyl moiety with 2,4-difluoro-N-(3-nitrophenyl)benzamide. Additionally, the exploration of benzylamine substitutions at the 4-position of the phenyl ring in benzoprims [, ] provides valuable insights into the potential impact of similar modifications on the target compound's activity.

2,4-Diamino-5-[4-(N-alkylbenzylamino)-3-nitrophenyl]-6-ethylpyrimidines

Compound Description: This class of compounds exhibits antitumor activity, potentially through the inhibition of dihydrofolate reductase (DHFR) []. Research on these compounds focuses on their synthesis and the acid-promoted debenzylation reactions they undergo [].

4-Nitro-N-(3-nitrophenyl)benzamide

Compound Description: This compound serves as a solid derivative of 3-nitroaniline, synthesized via reaction with 4-nitrobenzoyl chloride []. Its crystal structure reveals a non-planar molecule with a dihedral angle of 26.1° between the two benzene rings [].

2-Hydroxy-N-(3-nitrophenyl)benzamide

Compound Description: This compound, characterized by X-ray crystallography, exhibits a slightly twisted structure with a dihedral angle of 12.23° between the nitro- and hydroxy-substituted benzene rings []. Its crystal structure reveals intermolecular hydrogen bonding interactions [].

N-(5-Amino-2,4-diethoxyphenyl)benzamide (DEDAB)

Compound Description: DEDAB is synthesized from 2,4-diethoxy-5-nitroaniline (DEANB) via acylation and reduction reactions []. The synthesis involves optimizing reaction conditions for each step to achieve high yields and purity [].

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one

Compound Description: The crystal structure of this compound reveals a nearly planar four-membered β-lactam ring []. It exhibits C—H⋯O hydrogen-bond interactions and a π–π stacking interaction between the β-lactam and nitrophenyl rings [].

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A acts as a potent and selective oxytocin receptor antagonist []. It displays nanomolar affinity for rat and human recombinant and native oxytocin receptors and exhibits oral bioavailability []. This compound has been investigated for its potential as a tocolytic agent for preterm labor management [].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It demonstrated favorable safety and pharmacokinetic profiles in preclinical studies and is identified as a potential therapeutic for inflammatory diseases, including rheumatoid arthritis [].

3,5-Difluoro-2,4,6-trinitroanisole

Compound Description: This compound is a potential melt-cast insensitive explosive material []. It exhibits a high density, high thermal decomposition temperature, high detonation velocity, appropriate melting point, low viscosity, and extremely low mechanical sensitivities, surpassing the properties of conventional melt-cast explosives like TNT [].

2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidinium 4-hydroxy-3-nitrophenylarsonate monohydrate

Compound Description: This compound's crystal structure comprises substituted pyrimidine cations, roxarsone (3-nitro-4-hydroxyphenylarsonate) anions, and water molecules []. Its structure is stabilized by an extensive network of hydrogen bonds [].

2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

Compound Description: The crystal structure of this compound shows that the piperidine ring adopts a chair conformation []. It exhibits N—H⋯O hydrogen bonds linking molecules into chains and C—H⋯π interactions linking neighboring chains [].

Properties

Product Name

2,4-difluoro-N-(3-nitrophenyl)benzamide

IUPAC Name

2,4-difluoro-N-(3-nitrophenyl)benzamide

Molecular Formula

C13H8F2N2O3

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C13H8F2N2O3/c14-8-4-5-11(12(15)6-8)13(18)16-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,16,18)

InChI Key

OSFAXFYCBUFQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.